Home > Products > Screening Compounds P6453 > Quinocarmycin citrate
Quinocarmycin citrate - 101311-75-5

Quinocarmycin citrate

Catalog Number: EVT-1550150
CAS Number: 101311-75-5
Molecular Formula: C24H30N2O11
Molecular Weight: 522.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinocarmycin citrate is classified as an antitumor antibiotic. It was isolated from Streptomyces melanovinaceus, a species known for producing various bioactive compounds. The compound exhibits activity against certain Gram-positive bacteria but shows limited effects on Gram-negative strains. Its classification as an antitumor agent is based on its ability to inhibit tumor cell growth and its mechanism of action, which involves interference with nucleic acid synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of quinocarmycin citrate involves several key steps:

  1. Isolation: Quinocarmycin is extracted from the culture broth of Streptomyces melanovinaceus. The isolation process typically includes filtration, solvent extraction, and chromatography to purify the compound.
  2. Citrate Formation: The citrate salt is formed by reacting quinocarcin with citric acid, enhancing its solubility and stability in physiological conditions.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its molecular structure and purity .
Molecular Structure Analysis

Structure and Data

Quinocarmycin citrate features a complex molecular structure characterized by an isoquinoline backbone. The key structural components include:

  • Isoquinoline Ring: This aromatic system contributes to the compound’s biological activity.
  • Carboxylic Acid Group: Present in quinocarcin, this group enhances solubility and stability.
  • Citrate Moiety: The addition of citric acid forms the citrate salt, which improves the pharmacokinetic properties of the drug.

The molecular formula of quinocarmycin citrate is C22_{22}H24_{24}N2_{2}O6_{6}, with a molecular weight of approximately 522.5 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Quinocarmycin citrate participates in several chemical reactions, primarily involving nucleophilic attacks on its electrophilic centers:

  1. Nucleophilic Substitution: The presence of functional groups allows for substitution reactions that can modify the compound's properties.
  2. Hydrolysis: In aqueous environments, quinocarmycin citrate can undergo hydrolysis, leading to the release of quinocarcin and citric acid.
  3. Interaction with Nucleic Acids: The compound exhibits strong interactions with DNA, leading to strand scission and inhibition of replication processes in cancer cells .
Mechanism of Action

Process and Data

The mechanism by which quinocarmycin citrate exerts its antitumor effects involves several steps:

  1. Inhibition of DNA Synthesis: Quinocarmycin citrate primarily inhibits DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis.
  2. Effects on RNA Synthesis: While DNA synthesis is significantly affected, RNA synthesis shows some sensitivity to the drug, indicating a broader impact on macromolecular biosynthesis.
  3. Cellular Uptake: The drug enters cells through passive diffusion or active transport mechanisms, where it interacts with intracellular targets .

Studies have shown that treatment with quinocarmycin citrate at concentrations as low as 106M10^{-6}\,\text{M} can lead to substantial reductions in viable cell counts within 24 hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinocarmycin citrate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to the citrate moiety.
  • Stability: Retains over 95% activity after 72 hours in phosphate buffer at pH 7.2 at 37°C.
  • Melting Point: Specific melting point data are not widely reported but are crucial for formulation development.
  • pH Sensitivity: Stability varies with pH; optimal performance is observed around neutral pH levels.

These properties make quinocarmycin citrate suitable for pharmaceutical formulations aimed at cancer treatment .

Applications

Scientific Uses

Quinocarmycin citrate has several potential applications in scientific research and medicine:

  • Antitumor Research: It is being investigated as a potential therapeutic agent for various types of cancer due to its ability to inhibit tumor growth effectively.
  • Microbial Studies: Its antibacterial properties are explored against specific Gram-positive bacteria.
  • Mechanistic Studies: Researchers utilize quinocarmycin citrate to study mechanisms of nucleic acid synthesis inhibition and cellular responses to DNA damage.

Ongoing clinical trials aim to establish its efficacy and safety profile in humans, potentially leading to new treatment options for cancer patients .

Chemical Synthesis and Structural Analysis

Asymmetric Synthesis of Quinocarmycin Citrate Derivatives

Asymmetric synthesis of quinocarmycin derivatives leverages chiral auxiliaries and catalytic enantioselective methods to construct the complex tetrahydroisoquinoline-pyrrolidine core. A landmark approach by Ho and Garner utilized (R)-glycinol as a chiral building block, proceeding through a maleic monoamide intermediate that underwent cyclization to form the pyrrolidinedione scaffold. Subsequent photochemical rearrangement of a pyrrolotriazole intermediate generated the critical aziridinopyrrole structure, enabling stereocontrolled cycloaddition with chiral acrylamides to establish the diazabicyclo[3.2.1]octane framework [3].

A 2023 breakthrough employed iridium/copper relay catalysis for enantioselective reductive 1,3-dipolar cycloaddition of N-heteroaryl secondary amides. This method achieved the key pyrrolidine intermediate with three stereocenters in >90% ee and excellent exo-selectivity. The protocol's broad functional group tolerance allows diversification of quinocarmycin analogs while maintaining stereochemical fidelity [9].

Table 1: Asymmetric Synthesis Methods for Quinocarmycin Derivatives

MethodKey IntermediateStereochemical OutcomeYieldReference
Chiral glycinol approachAziridinopyrrole (VI)Diastereoselective45-62% [3]
Iridium/copper catalysisPyrrolidine precursor>90% ee, exo-selective85% [9]
Biomimetic Pictet-SpenglerTetrahydroisoquinolineRacemic70% [5]

Total Synthesis Strategies for (-)-Quinocarcin and Analogues

Total syntheses of (-)-quinocarcin exemplify convergent strategies for assembling its tetracyclic architecture. Williams' seminal retrosynthesis disconnected the molecule into pyridone and amino aldehyde fragments, employing a biomimetic Pictet-Spengler cyclization to form the tetrahydroisoquinoline core. This approach required 22 linear steps but established foundational methodology for THIQ alkaloid synthesis [4] [2].

Katoh's innovative route featured dipolar cycloaddition between a chiral pyrrolidine and a protected D-threose derivative. The sequence achieved ring closure via ammonia-mediated cyclization to construct the isoquinoline moiety, followed by sodium cyanoborohydride reduction to install the stereocenter at C-1. This convergent approach improved overall efficiency (18 steps) [3]. The most concise synthesis to date (2023) combines three catalytic methods:

  • Iridium/copper-mediated 1,3-dipolar cycloaddition for pyrrolidine formation
  • Rh(III)-catalyzed C-H activation/cyclization for tetrahydroisoquinoline construction
  • Tandem diastereoselective hydrogenation/cyclization to form the tetracyclic core in 10 steps [9]

Reisman's aryne annulation strategy provided rapid access to the ABCD ring system via a palladium-catalyzed intramolecular coupling, demonstrating alternative disconnections for THIQ antibiotics [9].

Structural Modifications to Enhance Bioactivity and Stability

Strategic modifications of quinocarmycin's structure have focused on the C10 position and oxazolidine ring to improve antitumor activity and pharmacokinetic properties. DX-52-1 emerged as a pivotal derivative formed by oxazolidine ring opening via cyanation of quinocarcin. This transformation exposed the C10 aromatic position for electrophilic substitution while converting quinocarmycin into a potent radixin-binding agent that inhibits cell migration [1] [8].

Systematic C10 derivatization yielded halogenated analogs with enhanced potency:

  • 10-Chloro-DX-52-1 and 10-bromo-DX-52-1 exhibited 5-fold increased activity against B16 melanoma compared to parent compounds
  • Dehydrocyanation with HCl or AgNO³ regenerated the oxazolidine ring, demonstrating reversible structural control
  • Formylation at C10 enabled further functionalization through Wittig or reductive amination chemistry [8]

Radixin binding studies revealed DX-52-1's mechanism: covalent modification of the C-terminal actin-binding domain disrupts interactions with CD44 and F-actin, explaining its anti-migratory effects [1].

Table 2: Bioactivity of Key Quinocarmycin Derivatives

DerivativeStructural FeatureBiological ActivityMolecular Target
Quinocarmycin citrateOxazolidine ring closedDNA strand scission (L1210 cells)DNA processing enzymes
DX-52-1Open oxazolidine, cyano groupInhibits epithelial cell migration (IC₅₀ 0.1µM)Radixin actin-binding domain
10-Chloro-DX-52-1C10 chlorine substituentEnhanced B16 melanoma inhibitionRadixin/CD44 complex
10-Formyl-DX-52-1Aldehyde at C10Enables further conjugationNot characterized

Key Intermediate Compounds in Quinocarmycin Citrate Synthesis

Critical intermediates in quinocarmycin syntheses enable strategic convergence and stereochemical control:

  • Aziridinopyrrole (VI): Constructed through UV-induced rearrangement of pyrrolotriazoles, this strained system facilitates [3+2] cycloadditions to establish the bicyclic core. Its reactivity necessitates low-temperature handling (-78°C) [3].

  • Tetracyclic compound (XII): Formed via intramolecular Wittig cyclization of phosphonium salts under basic conditions. This intermediate contains the complete ABCD ring system of quinocarcin, requiring only functional group manipulations to reach the natural product [3].

  • DX-52-1: More than a bioactive derivative, this serves as the central intermediate for analog synthesis. Its accessible aromatic ring permits electrophilic substitutions (chlorination, bromination, formylation) that are incompatible with the parent oxazolidine structure [8].

  • Ortho-quinone monoacetal intermediates: Used in Matsumoto's THIQ synthesis, these compounds undergo BF₃·OEt₂-mediated spirocyclization to construct stereodefined quaternary centers, methodology applicable to quinocarmycin analogs [2].

Recent advances employ chiral sulfinimines as intermediates for diastereoselective nucleophilic addition. Reisman's approach leveraged a benzoquinone monoketal-derived sulfinimine to achieve spirocyclic THIQ formation with 74% yield and >20:1 dr [2] [9].

Table 3: Key Intermediates in Quinocarmycin Synthesis

IntermediateSynthetic RoleKey TransformationDownstream Product
Aziridinopyrrole (VI)Dipolarophile for core construction[3+2] Cycloaddition with acrylamidesDiazabicyclo[3.2.1]octane
Phosphonium salt (XI)Wittig precursorIntramolecular cyclizationTetracyclic core (XII)
DX-52-1Versatile analog precursorElectrophilic aromatic substitution10-Halo/OH/CHO derivatives
Bromosulfinimine (39)Chiral building blockDiastereoselective aryllithium additionSpirocyclic THIQ scaffold

The synthetic evolution of quinocarmycin citrate continues to leverage novel catalytic methodologies and intermediate diversification strategies. Recent breakthroughs in catalytic enantioselective reductive cycloadditions and late-stage C-H functionalization provide efficient access to structurally complex analogs with improved anticancer profiles [9] [4]. These advances highlight the interplay between synthetic innovation and biological discovery in developing next-generation tetrahydroisoquinoline antitumor agents.

Properties

CAS Number

101311-75-5

Product Name

Quinocarmycin citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2S,3R,5R,6R,9R)-11-methoxy-9-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid

Molecular Formula

C24H30N2O11

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C18H22N2O4.C6H8O7/c1-18-8-24-16-11-7-10(17(21)22)15(19-11)12(20(16)18)6-9-4-3-5-13(23-2)14(9)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10-12,15-16,19H,6-8H2,1-2H3,(H,21,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,11-,12+,15+,16-,18+;/m1./s1

InChI Key

UXFWJZOLNGJJTD-HFCBHUGHSA-N

SMILES

CC12COC3N1C(CC4=C2C(=CC=C4)OC)C5C(CC3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

D 52
D-52
isoquinocarcin
KW 2152
KW-2152
quinocarcin
quinocarmycin
quinocarmycin citrate

Canonical SMILES

CC12COC3N1C(CC4=C2C(=CC=C4)OC)C5C(CC3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@@]12CO[C@H]3N1[C@@H](CC4=C2C(=CC=C4)OC)[C@@H]5[C@@H](C[C@H]3N5)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.